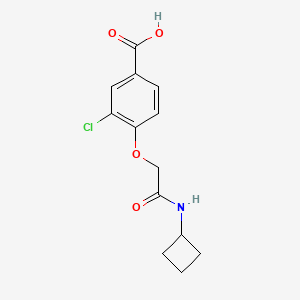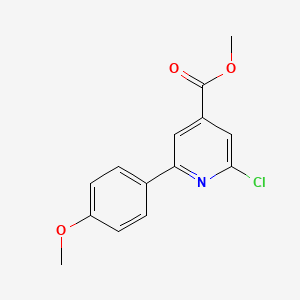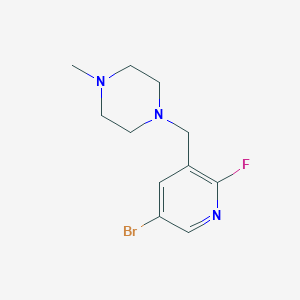
1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position of the pyridine ring, which is attached to a piperazine ring via a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine typically involves the following steps:
Bromination and Fluorination of Pyridine: The starting material, 3-methylpyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide. The resulting 5-bromo-3-methylpyridine is then subjected to fluorination at the 2-position using a fluorinating agent like diethylaminosulfur trifluoride.
Formation of the Piperazine Ring: The intermediate 5-bromo-2-fluoropyridine is then reacted with piperazine in the presence of a base such as potassium carbonate to form the desired piperazine derivative.
Methylation: The final step involves the methylation of the piperazine ring using a methylating agent such as methyl iodide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems helps in maintaining precise control over the reaction parameters.
化学反应分析
Types of Reactions
1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
科学研究应用
1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain receptors or enzymes.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of 1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.
相似化合物的比较
Similar Compounds
- 1-((5-Chloro-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine
- 1-((5-Bromo-2-chloropyridin-3-yl)methyl)-4-methylpiperazine
- 1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-ethylpiperazine
Comparison
1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine is unique due to the specific combination of bromine and fluorine atoms on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity for molecular targets, making it a valuable compound for research and development.
属性
IUPAC Name |
1-[(5-bromo-2-fluoropyridin-3-yl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN3/c1-15-2-4-16(5-3-15)8-9-6-10(12)7-14-11(9)13/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVQWSNJQNIXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(N=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
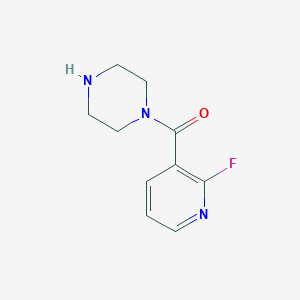
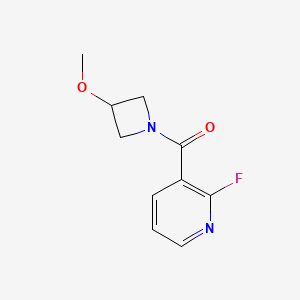

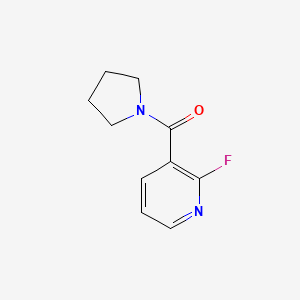
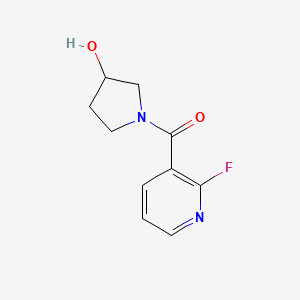
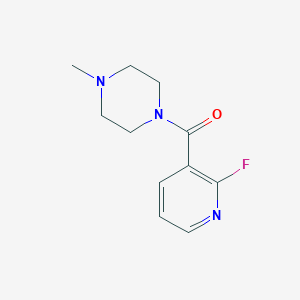
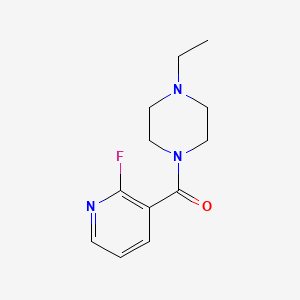
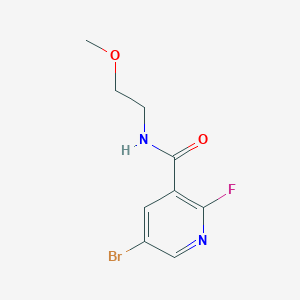
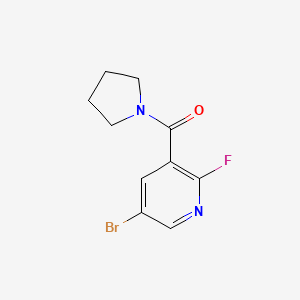
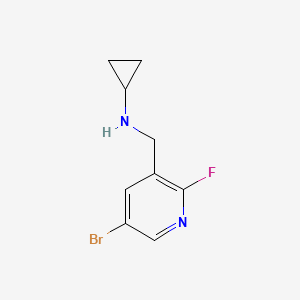

![2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B8164348.png)
